molecular formula C6H3ClN2S B1314447 2-Chlorothiazolo[5,4-b]pyridine CAS No. 91524-96-8

2-Chlorothiazolo[5,4-b]pyridine

Cat. No. B1314447
CAS RN: 91524-96-8
M. Wt: 170.62 g/mol
InChI Key: TVHRCGOWLCQJKU-UHFFFAOYSA-N
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Description

“2-Chlorothiazolo[5,4-b]pyridine” is a chemical compound with the CAS Number: 152170-30-4 . Its molecular weight is 170.62 . The IUPAC name for this compound is 2-chloro [1,3]thiazolo [4,5-b]pyridine .


Molecular Structure Analysis

The molecular structure of “2-Chlorothiazolo[5,4-b]pyridine” can be represented by the linear formula C6H3ClN2S . More detailed structural analysis would require additional data or computational modeling.


Chemical Reactions Analysis

While specific chemical reactions involving “2-Chlorothiazolo[5,4-b]pyridine” are not detailed in the retrieved data, related compounds have been used in the synthesis of novel thiazole, pyranothiazole, and thiazolo[4,5-b]pyridine derivatives .


Physical And Chemical Properties Analysis

The boiling point of “2-Chlorothiazolo[5,4-b]pyridine” is 263.5°C at 760 mmHg . It is typically stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

2-Chlorothiazolo[5,4-b]pyridine and its derivatives are crucial in various chemical synthesis processes. For instance, a one-step synthesis of thiazolo[5,4-b]pyridines from appropriately substituted chloronitropyridine and thioamide or thiourea has been developed. This method is particularly efficient in preparing a large number of 6-nitrothiazolo[5,4-b]pyridine derivatives with diverse substituents, extending the utility of this compound in chemical synthesis (Sahasrabudhe et al., 2009). Moreover, a single-step process for preparing 2-amino-7-chlorothiazolo[5,4-d]pyrimidines by reacting commercially available 4,6-dichloro-5-aminopyrimidine with isothiocyanates has been established, showing the versatility of chlorothiazolo pyridine derivatives in accommodating various functionalized isothiocyanates (Liu et al., 2005).

Biomedical Applications

Several studies have demonstrated the biomedical potential of 2-Chlorothiazolo[5,4-b]pyridine derivatives. For instance, various thiazolo and pyrazole derivatives based on the tetrahydrobenzothiophene moiety have been synthesized, showing promising antimicrobial activities, highlighting the biomedical significance of these compounds (Gouda et al., 2010). Additionally, novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have shown potent phosphoinositide 3-kinase inhibitory activity, which is significant in cancer treatment (Xia et al., 2020).

Safety And Hazards

The safety data sheet for “2-Chlorothiazolo[5,4-b]pyridine” indicates that it should be stored under inert gas (nitrogen or Argon) at 2-8°C . It is also advised to avoid dust formation and to avoid breathing mist, gas, or vapors .

properties

IUPAC Name

2-chloro-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHRCGOWLCQJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40537481
Record name 2-Chloro[1,3]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorothiazolo[5,4-b]pyridine

CAS RN

91524-96-8
Record name 2-Chloro[1,3]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-[1,3]thiazolo[5,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Amino-2-bromopyridine (1.14 g, 6.59 mmol) and ethyl potassium xanthate (2.324 g, 14.50 mmol) were dissolved in dry dimethylformamide (4 mL) and heated at 130° C. for 15 hours. The reaction was cooled and diluted with water (150 mL). 5 N Hydrochloric acid (4 mL) was added and the mixture stirred. The intermediate precipitated as a light yellow solid and was filtered off. The solids were suspended in warm ethyl acetate (200 mL) and dried with magnesium sulfate. The filter cake was washed with additional warm ethyl acetate (200 mL). The organic was evaporated to dryness under reduced pressure and suspended in dichloromethane (50 mL). Sulfuryl chloride (20 ml, 247 mmol) was added and the mixture stirred at room temperature. After 1 hour, the mixture was evaporated to dryness under reduced pressure and the residue partitioned between ethyl acetate (200 mL), ice (˜50 mL), water (100 mL) and saturated sodium bicarbonate (60 mL). The organic phase was dried with magnesium sulfate and evaporated to dryness under reduced pressure. Purification using silica chromatography (dichloromethane to ethyl acetate gradient) gave the desired 2-chlorothiazolo[5,4-b]pyridine (0.120 g, 0.703 mmol, 10.7% yield).
Quantity
1.14 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl potassium xanthate
Quantity
2.324 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

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